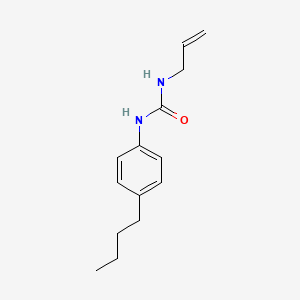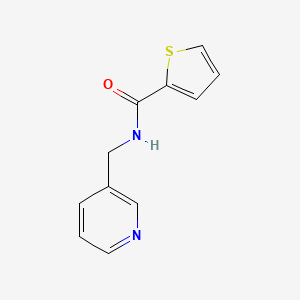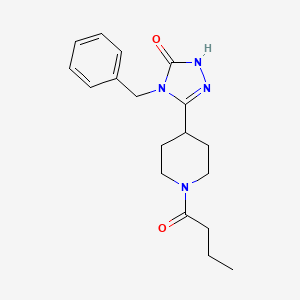
N-allyl-N'-(4-butylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N’-(4-butylphenyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of an allyl group and a butylphenyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(4-butylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 4-butylaniline with allyl isocyanate in the presence of a base such as potassium carbonate can yield N-allyl-N’-(4-butylphenyl)urea. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbamoyl chlorides. In this approach, 4-butylaniline is reacted with allyl carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of N-allyl-N’-(4-butylphenyl)urea often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-N’-(4-butylphenyl)urea undergoes various chemical reactions, including:
Substitution: The urea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted ureas.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Substituted ureas
Wissenschaftliche Forschungsanwendungen
N-allyl-N’-(4-butylphenyl)urea has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-allyl-N’-(4-butylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-allyl-N’-(4-methylphenyl)urea
- N-allyl-N’-(4-ethylphenyl)urea
- N-allyl-N’-(4-propylphenyl)urea
Uniqueness
N-allyl-N’-(4-butylphenyl)urea is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with molecular targets. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides a larger hydrophobic surface area, which can enhance its binding affinity to hydrophobic pockets in enzymes and receptors .
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-5-6-12-7-9-13(10-8-12)16-14(17)15-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLABARIYQMUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-(2-thienyl)acetyl]amino}phenyl acetate](/img/structure/B5482178.png)
![3-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5482185.png)
![2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5482186.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482204.png)
![methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482206.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5482214.png)
![N-cyclopropyl-4-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-pyridinecarboxamide](/img/structure/B5482216.png)
![1-ethyl-3,5-dimethyl-4-({2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}methyl)-1H-pyrazole](/img/structure/B5482218.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482224.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[4-(2-propyn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482237.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5482246.png)
![4-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B5482264.png)

